An In-depth Technical Guide to Ingenol-5,20-acetonide: Chemical Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to Ingenol-5,20-acetonide: Chemical Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide is a key synthetic intermediate derived from ingenol (B1671944), a complex diterpenoid extracted from plants of the Euphorbia genus. While ingenol and its esters exhibit potent biological activities, including protein kinase C (PKC) activation, ingenol-5,20-acetonide serves as a crucial protected form, enabling regioselective modification at other positions of the ingenol core. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic utility of ingenol-5,20-acetonide, with a focus on its role in the preparation of biologically active ingenol derivatives. Detailed experimental protocols and workflow diagrams are provided to support researchers in the field of medicinal chemistry and drug development.
Chemical Structure and Properties
Ingenol-5,20-acetonide is characterized by the core ingenane (B1209409) skeleton with a cyclic acetal (B89532) protecting the hydroxyl groups at the C5 and C20 positions. This protection enhances the compound's stability compared to the parent ingenol and prevents these hydroxyl groups from participating in reactions, thereby directing functionalization to the C3 hydroxyl group.
Physicochemical Properties
The key physicochemical properties of Ingenol-5,20-acetonide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 77573-43-4 | [] |
| Molecular Formula | C₂₃H₃₂O₅ | [2] |
| Molecular Weight | 388.50 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in Methanol, Acetone (B3395972), Dichloromethane (B109758), Ethyl Acetate, and DMSO. | [] |
| Solubility in DMSO | 50 mg/mL | [] |
| Stability | Stable under mild conditions. Sensitive to strong acids or bases and high temperatures. | [] |
| Storage Conditions | Store at -20°C for long-term stability (up to 1 year). For solutions in solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month). | [2] |
| Chirality | Contains multiple chiral centers and is optically active. | [] |
Synthesis and Preparation
Ingenol-5,20-acetonide is prepared from its parent compound, ingenol, which can be isolated from the seeds of Euphorbia lathyris L. The synthesis involves the selective protection of the C5 and C20 diol as a cyclic acetonide.
General Experimental Protocol for Acetonide Protection of Diols
The formation of an acetonide from a 1,2- or 1,3-diol is a standard protection strategy in organic synthesis. A general and efficient method involves the use of acetone with a cation exchange resin as a catalyst. This method is advantageous due to its mild conditions and the reusability of the catalyst.[3]
Materials:
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1,2- or 1,3-diol (e.g., Ingenol)
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Acetone (anhydrous)
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Cation exchange resin (e.g., Amberlyst-15)
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Anhydrous Toluene (optional, as solvent)
Procedure:
-
To a solution of the diol in either acetone (used as both reactant and solvent) or toluene, add the cation exchange resin.
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The reaction mixture is stirred at room temperature for 5-10 hours. Alternatively, the mixture can be refluxed to reduce the reaction time.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the resin is removed by filtration.
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The solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on neutral alumina (B75360) or silica (B1680970) gel to yield the pure acetonide.[3]
The logical workflow for the protection of ingenol to yield Ingenol-5,20-acetonide is depicted below.
Caption: General workflow for the synthesis of Ingenol-5,20-acetonide.
Role in the Semisynthesis of Biologically Active Ingenol Esters
The primary utility of Ingenol-5,20-acetonide is as a key intermediate in the semisynthesis of potent biological agents, such as Ingenol 3-angelate (also known as ingenol mebutate or PEP005), the active ingredient in the FDA-approved drug Picato® for actinic keratosis.[4] The acetonide protection at C5 and C20 allows for the regioselective esterification of the C3 hydroxyl group.
Experimental Protocol: Synthesis of Ingenol-3-angelate-5,20-acetonide
A high-yielding and stereoconservative method for the angeloylation of Ingenol-5,20-acetonide has been developed. This method is crucial as it prevents the isomerization of the desired Z-form (angelate) to the less active E-form (tiglate).[4]
Materials:
-
Ingenol-5,20-acetonide
-
Angelic anhydride (B1165640)
-
4-(Dimethylamino)pyridine (DMAP)
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Pyridine (B92270) (as solvent and base)
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Dichloromethane (for workup)
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Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Ingenol-5,20-acetonide is dissolved in pyridine at room temperature.
-
DMAP is added to the solution.
-
Angelic anhydride is then added, and the reaction is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, Ingenol-3-angelate-5,20-acetonide, is then taken to the next deprotection step.
Experimental Protocol: Deprotection to Ingenol 3-angelate
The final step is the removal of the acetonide protecting group to yield the biologically active compound.
Materials:
-
Ingenol-3-angelate-5,20-acetonide
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Tetrahydrofuran (THF) or Acetonitrile
Procedure:
-
The crude Ingenol-3-angelate-5,20-acetonide is dissolved in a suitable solvent such as THF or acetonitrile.
-
Aqueous hydrochloric acid is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The product, Ingenol 3-angelate, is then isolated and purified, typically by chromatography.[5]
The following diagram illustrates the synthetic workflow from Ingenol-5,20-acetonide to a final active product.
Caption: Workflow for the synthesis of Ingenol 3-angelate.
Reaction Yields
The yields for the synthesis of ingenol esters from Ingenol-5,20-acetonide are highly dependent on the specific reagents and conditions used. For example, in the synthesis of ingenol disoxate, a microwave-assisted coupling of Ingenol-5,20-acetonide achieved a 94% yield, and the subsequent deprotection step proceeded with a 69% yield.[5]
Biological Activity Context and Signaling Pathways of Derivatives
Ingenol-5,20-acetonide itself is not considered biologically active. Its primary function is to serve as a stable, protected intermediate. The biological activity of ingenol-based drugs is critically dependent on the free hydroxyl groups, particularly at C5 and C20, and the nature of the ester group at C3.
The deprotected and esterified derivatives, such as ingenol mebutate, are potent activators of Protein Kinase C (PKC) isoforms, particularly PKCδ.[6] Activation of PKC initiates a dual mechanism of action:
-
Direct Cytotoxicity: Induction of rapid, necrotic cell death in tumor cells.
-
Immune Response: Stimulation of a local inflammatory response, leading to the elimination of remaining cancer cells.
The signaling cascade initiated by ingenol mebutate involves the activation of the Ras/Raf/MEK/ERK pathway, which plays a central role in cell proliferation, differentiation, and apoptosis.
The diagram below illustrates the simplified signaling pathway for ingenol mebutate, a key derivative synthesized from Ingenol-5,20-acetonide.
Caption: Simplified signaling pathway of Ingenol Mebutate.
Conclusion
Ingenol-5,20-acetonide is a vital tool in the field of medicinal chemistry, providing a stable and versatile platform for the synthesis of complex, biologically active ingenol esters. Its role as a protected intermediate is fundamental to achieving the regioselectivity required for producing potent drug candidates like ingenol mebutate. The methodologies outlined in this guide for its use in synthesis, coupled with an understanding of the biological context of its derivatives, provide a solid foundation for researchers engaged in the development of novel therapeutics based on the ingenane scaffold. Further research into the total synthesis of ingenol and the development of new ester derivatives will continue to rely on the strategic use of protected intermediates such as Ingenol-5,20-acetonide.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses, biological evaluation and SAR of ingenol mebutate analogues for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
